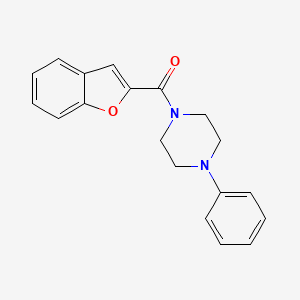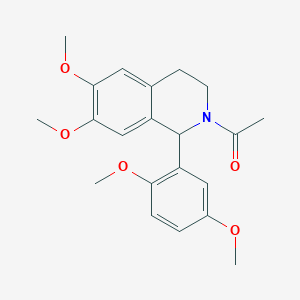
1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine (BPPI) is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. BPPI has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The exact mechanism of action of 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has also been shown to have analgesic effects, which may make it useful in the treatment of neuropathic pain. Additionally, 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has been shown to reduce drug-seeking behavior in animal models, which suggests that it may have potential as a treatment for drug addiction.
实验室实验的优点和局限性
1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized easily and in large quantities. 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has also been shown to have low toxicity in animal studies. However, one limitation of 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine. One area of research could be to investigate its potential as a treatment for other psychiatric disorders, such as bipolar disorder or schizophrenia. Another area of research could be to further investigate its mechanism of action, which may provide insights into the development of new antidepressant and anxiolytic agents. Additionally, further research could be done to investigate the potential use of 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine as a treatment for drug addiction in humans.
合成方法
1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine can be synthesized by reacting benzofuran-2-carbonyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction yields 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine as a white crystalline solid with a melting point of 213-215°C.
科学研究应用
1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has been studied extensively for its potential therapeutic applications. It has shown promising results in preclinical studies as an antidepressant and anxiolytic agent. 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has also been investigated for its potential use in the treatment of neuropathic pain and drug addiction.
属性
IUPAC Name |
1-benzofuran-2-yl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19(18-14-15-6-4-5-9-17(15)23-18)21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTRKCBPNPVSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)

![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)

![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)
![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)

methyl]phosphonate](/img/structure/B4955564.png)
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)